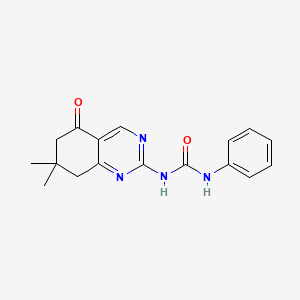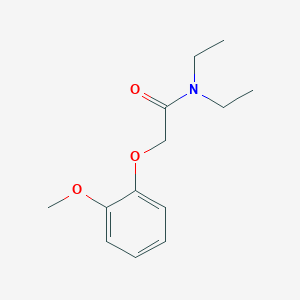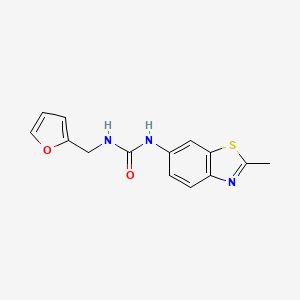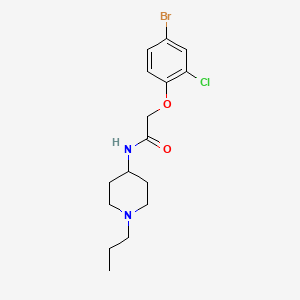
5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes or receptors involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. For example, it has been reported to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties, making it a potential drug candidate for various diseases. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on 5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new drug targets. Additionally, the potential use of this compound as a drug candidate for various diseases, including cancer and infectious diseases, can be further explored.
Métodos De Síntesis
The synthesis of 5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole involves the reaction of 3,4-dichlorobenzyl hydrazine with benzylideneacetone in the presence of a catalyst such as acetic acid. The resulting product is then cyclized with the help of phosphorus oxychloride to obtain the final compound. This synthesis method has been reported in several research articles, and the yield of the final product is generally high.
Aplicaciones Científicas De Investigación
5-benzyl-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Several research studies have been conducted to investigate the potential use of this compound as a drug candidate for various diseases.
Propiedades
IUPAC Name |
5-benzyl-3-[(3,4-dichlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-7-6-12(8-14(13)18)9-15-19-16(21-20-15)10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDPOWSCPQVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)



![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)


